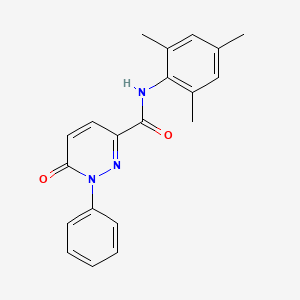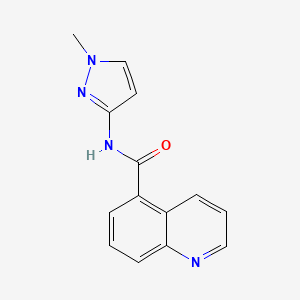
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide, also known as MPQ, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Wirkmechanismus
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the kinase. This prevents the phosphorylation of CK2 substrates, leading to a decrease in CK2 activity. The inhibition of CK2 by N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has been shown to affect various cellular processes, including cell proliferation, apoptosis, and DNA repair.
Biochemical and physiological effects:
The inhibition of CK2 by N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease cell proliferation and induce apoptosis in cancer cell lines, suggesting that CK2 may be a potential target for cancer therapy. N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has also been shown to inhibit DNA repair, suggesting that CK2 may play a role in maintaining genomic stability. In addition, N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has been shown to regulate the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as embryonic development and tissue homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which allows for the specific inhibition of CK2 activity without affecting other kinases. N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, there are also some limitations to the use of N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide in lab experiments. N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has low solubility in water, which can make it difficult to use in certain assays. In addition, N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has been shown to have some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide in scientific research. One potential application is in the development of cancer therapies. CK2 has been shown to play a role in various types of cancer, and the inhibition of CK2 by N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide may be a promising approach for cancer treatment. Another potential application is in the study of DNA repair mechanisms. CK2 has been shown to play a role in DNA repair, and the inhibition of CK2 by N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide may provide insights into the mechanisms of DNA repair. Finally, the regulation of the Wnt/β-catenin signaling pathway by N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide may provide insights into the role of CK2 in embryonic development and tissue homeostasis.
In conclusion, N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide is a potent and selective inhibitor of CK2 that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of the Wnt/β-catenin signaling pathway. While there are some limitations to the use of N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide in lab experiments, it remains a valuable research tool for the study of CK2 function and its role in various cellular processes.
Synthesemethoden
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide can be synthesized by a multistep process involving the reaction of 3-amino-1-methylpyrazole with 2-bromobenzoyl chloride, followed by the reaction with 2-aminoquinoline-5-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has been extensively used in scientific research as a tool to study the function of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a decrease in cell proliferation and an increase in apoptosis. N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has also been used to study the role of CK2 in DNA repair, as well as in the regulation of the Wnt/β-catenin signaling pathway.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-7-13(17-18)16-14(19)11-4-2-6-12-10(11)5-3-8-15-12/h2-9H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXLYGMANPILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

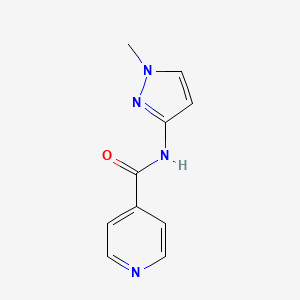

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)

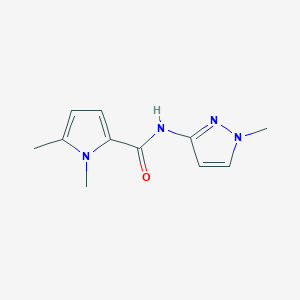
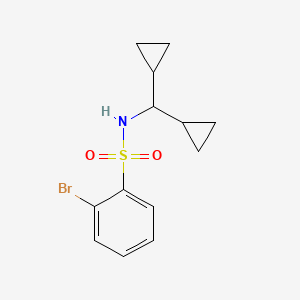
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
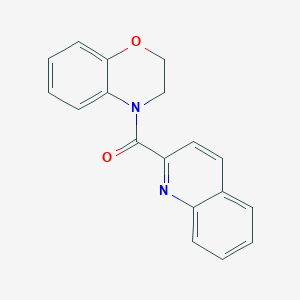
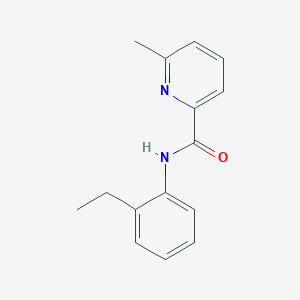
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
